molecular formula C11H17NOS B13962916 3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol

3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol

Cat. No.: B13962916
M. Wt: 211.33 g/mol
InChI Key: QTGAMOXBZHYIMP-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol is an organic compound that features a cyclopropylamino group, a thiophene ring, and a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol typically involves the following steps:

    Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone, which can be achieved through reduction or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylamino)-3-(2-thienyl)propan-1-ol: Similar structure but with a different thiophene substitution.

    3-(Cyclopropylamino)-3-(3-methylphenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

3-(Cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

3-(cyclopropylamino)-3-(3-methylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C11H17NOS/c1-8-5-7-14-11(8)10(4-6-13)12-9-2-3-9/h5,7,9-10,12-13H,2-4,6H2,1H3

InChI Key

QTGAMOXBZHYIMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CCO)NC2CC2

Origin of Product

United States

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